

Pharmacokinetic comparison of copper aspirinate and aspirin.

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Compound of Interest		
Compound Name:	Copper aspirinate	
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Pharmacokinetic Profile: Copper Aspirinate vs. Aspirin

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed pharmacokinetic comparison of **copper aspirinate** and its parent compound, aspirin. The following sections present a summary of key pharmacokinetic parameters, detailed experimental methodologies from human clinical studies, and a visual representation of the typical experimental workflow. This information is intended to support research, development, and informed decision-making regarding these two compounds.

Pharmacokinetic Data Summary

The table below summarizes the key pharmacokinetic parameters for orally administered **copper aspirinate** and aspirin, based on data from independent human clinical trials. It is important to note that the studies were not head-to-head comparisons and involved slightly different oral doses.



Pharmacokinetic Parameter	Copper (II) Acetylsalicylate (60 mg dose)	Acetylsalicylic Acid (Aspirin) (80 mg dose)
Maximum Plasma Concentration (Cmax)	0.38 mg/L	~1 μg/mL (equivalent to 1 mg/L)
Time to Maximum Plasma Concentration (Tmax)	0.72 h	< 30 minutes (0.5 h)
Plasma Half-life (t1/2)	8.67 h	0.4 h
Clearance (CL)	66.30 L/h	Not Reported in this study
Volume of Distribution (Vd)	829 L/kg	Not Reported in this study

Experimental Protocols Copper (II) Acetylsalicylate Study

The pharmacokinetic parameters for copper (II) acetylsalicylate (CAS) were determined in a study involving ten healthy human volunteers.[1][2][3]

- Study Design: Open-label, single-dose study.
- Subjects: Ten healthy volunteers.
- Drug Administration: A single oral dose of 60 mg of CAS was administered to each volunteer.
 [1][2][3]
- Blood Sampling: Blood samples were collected at the following time points: before
 administration (0 h) and at 0.25, 0.5, 0.75, 1.0, 1.5, 2.5, 3.0, 3.5, 4.0, 4.5, 5.5, 7.0, 10.0, and
 12.0 hours post-administration.[1][2][3]
- Analytical Method: The plasma samples were analyzed for CAS and its metabolites using a validated high-performance liquid chromatography (HPLC) method.[1][2][3]

Acetylsalicylic Acid (Aspirin) Study

The pharmacokinetic data for acetylsalicylic acid (aspirin) was obtained from a single-center study designed to assess the rate and extent of oral absorption of aspirin tablets.[4]

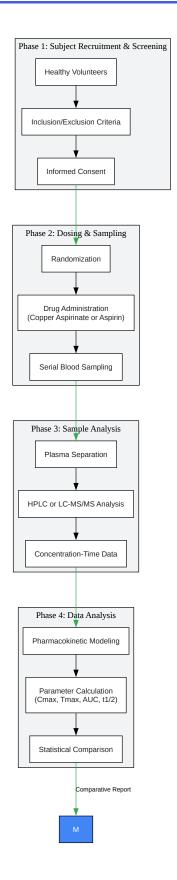


- Study Design: Single-center, open-label, single-dose study with repeated dosing on three separate days.[4]
- Subjects: Ten healthy, young male subjects.[4]
- Drug Administration: Subjects received a single oral 80 mg dose of aspirin on three separate days, with a 2-week washout period between each dose.[4]
- Blood Sampling: Blood samples for the pharmacokinetic determination of aspirin and its metabolite, salicylic acid, were obtained at scheduled time points before and up to 24 hours after each dose.[4]
- Analytical Method: The concentrations of aspirin and salicylic acid in plasma were determined using an unspecified validated analytical method.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative pharmacokinetic study, from subject recruitment to data analysis.





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Caption: Workflow for a comparative pharmacokinetic study.





Discussion of Pharmacokinetic Profiles

Aspirin is known for its rapid absorption and conversion to its active metabolite, salicylate. The data from the study on an 80 mg dose confirms this, with a Tmax of less than 30 minutes and a short half-life of 0.4 hours.[4]

In contrast, the study on a 60 mg dose of **copper aspirinate** shows a slightly longer Tmax of 0.72 hours.[1][2][3] The most striking difference is the significantly longer plasma half-life of **copper aspirinate** (8.67 hours) compared to aspirin.[1][2][3] This suggests a much slower elimination of **copper aspirinate** from the body. The clearance and volume of distribution values for **copper aspirinate** also point towards a different disposition profile compared to what is generally known for aspirin.

These pharmacokinetic differences may have implications for the dosing regimens and therapeutic effects of these compounds. The longer half-life of **copper aspirinate** could potentially lead to a more sustained therapeutic effect, but may also require different considerations regarding potential accumulation with chronic dosing.

It is important to reiterate that these data are from separate studies with slightly different doses and subject populations. A direct, head-to-head comparative pharmacokinetic study would be necessary to draw definitive conclusions about the relative pharmacokinetic profiles of **copper aspirinate** and aspirin.

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